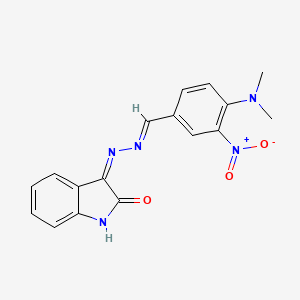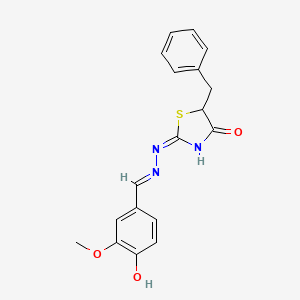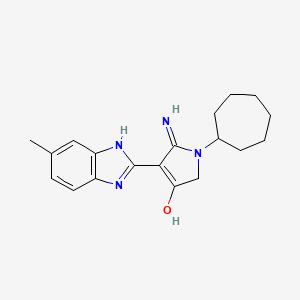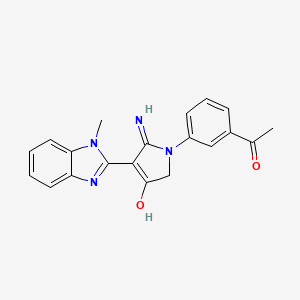
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
Descripción general
Descripción
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer treatment. MLN4924 targets the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein. The NEDD8 protein plays a crucial role in the regulation of cell division, DNA repair, and protein degradation. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8 conjugates, resulting in cell cycle arrest and apoptosis.
Mecanismo De Acción
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide targets the NAE enzyme, which is responsible for activating the NEDD8 protein. The NEDD8 protein plays a crucial role in the regulation of cell division, DNA repair, and protein degradation. Inhibition of NAE by 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide leads to the accumulation of NEDD8 conjugates, resulting in cell cycle arrest and apoptosis. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to inhibit the activity of Cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of a variety of proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of CRLs by 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide leads to the stabilization of these proteins and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme and accumulating NEDD8 conjugates. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has several advantages for lab experiments. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is a small molecule inhibitor that can be easily synthesized and purified. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential in cancer treatment, and there are many established protocols for its use in cell culture and animal models. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models, making it a valuable tool for studying the mechanisms of cancer cell growth and survival.
However, there are also some limitations to the use of 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide in lab experiments. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is a potent inhibitor of the NAE enzyme, which plays a crucial role in the regulation of cell division, DNA repair, and protein degradation. As a result, the use of 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide may have off-target effects on other cellular processes. In addition, the accumulation of NEDD8 conjugates may have pleiotropic effects on cellular signaling pathways, making it difficult to interpret the results of experiments using 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide.
Direcciones Futuras
There are several future directions for the study of 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide. One direction is the development of new analogs of 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide with improved pharmacokinetic properties and reduced off-target effects. Another direction is the identification of biomarkers that can predict the response of cancer patients to 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide treatment. In addition, the combination of 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide with other anti-cancer agents, such as chemotherapy and radiation therapy, may improve the efficacy of cancer treatment. Finally, the study of the role of NAE and NEDD8 conjugation in other cellular processes, such as inflammation and immune responses, may provide new insights into the mechanisms of disease pathogenesis.
Aplicaciones Científicas De Investigación
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has potent anti-tumor activity in a variety of cancer cell lines and animal models. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme and accumulating NEDD8 conjugates. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials have been conducted to evaluate the safety and efficacy of 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide in cancer patients. 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has shown promising results in phase I and II clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19(13-5-3-2-4-6-13)17(21)15-11-16(22-18-15)12-7-9-14(20)10-8-12/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWOSBWEYQDHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(benzyloxy)-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728159.png)


![2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]](/img/structure/B3728188.png)


![2-chloro-4-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3728206.png)
![6-amino-2-{[2-(3-chlorophenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728211.png)
![1,4-dimethyl-5-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]methylene}-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3728216.png)
![methyl 4-{[4-oxo-2-(3-pyridinylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B3728223.png)
![N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3728243.png)
![2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3728248.png)